molecular formula C34H54N2O2 B1658270 2,6-DI-TERT-BUTYL-4-({4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL CAS No. 6029-54-5

2,6-DI-TERT-BUTYL-4-({4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

Cat. No.: B1658270
CAS No.: 6029-54-5
M. Wt: 522.8 g/mol
InChI Key: BBGJFAYGMNGEIW-UHFFFAOYSA-N
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Description

4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a piperazine ring linked to two phenolic groups, each substituted with tert-butyl groups. The molecular formula of this compound is C29H44O2N2, and it is often used in various scientific and industrial applications due to its stability and reactivity.

Properties

CAS No.

6029-54-5

Molecular Formula

C34H54N2O2

Molecular Weight

522.8 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C34H54N2O2/c1-31(2,3)25-17-23(18-26(29(25)37)32(4,5)6)21-35-13-15-36(16-14-35)22-24-19-27(33(7,8)9)30(38)28(20-24)34(10,11)12/h17-20,37-38H,13-16,21-22H2,1-12H3

InChI Key

BBGJFAYGMNGEIW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Other CAS No.

6029-54-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) typically involves the reaction of piperazine with 2,6-di-tert-butylphenol in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Piperazine} + 2 \times \text{2,6-di-tert-butylphenol} + \text{Formaldehyde} \rightarrow \text{4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol)} ]

The reaction is typically conducted in an organic solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenolic derivatives

Scientific Research Applications

4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. The piperazine ring can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-methylenebis [2,6-bis (1,1-dimethylethyl)-: Similar structure but lacks the piperazine ring.

    Phenol, 4,4’- [thiobis (methylene)]bis [2,6-bis (1,1-dimethylethyl)-: Contains a sulfur atom instead of the piperazine ring.

Uniqueness

4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) is unique due to the presence of the piperazine ring, which imparts additional reactivity and potential biological activity compared to other similar compounds. This structural feature allows for a broader range of applications and interactions with molecular targets.

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